Clindamycin Palmitate Sulfoxide Hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name
The systematic International Union of Pure and Applied Chemistry nomenclature for Clindamycin Palmitate Sulfoxide Hydrochloride provides a comprehensive description of its complex molecular structure. The complete systematic name is [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate;hydrochloride. This nomenclature explicitly defines the stereochemical configuration at multiple chiral centers, indicating the precise three-dimensional arrangement of atoms within the molecule. The designation includes specific stereochemical descriptors (R and S configurations) that are crucial for understanding the compound's biological and chemical properties.
The systematic name also reveals the compound's structural complexity, incorporating elements of the clindamycin backbone with palmitic acid esterification and sulfoxide oxidation. The hexadecanoate component refers to the palmitic acid moiety, while the methylsulfinyloxan portion indicates the presence of the sulfoxide functional group. The hydrochloride designation confirms the salt formation with hydrochloric acid, which enhances the compound's solubility characteristics compared to the free base form.
Synonyms and Registry Identifiers
This compound is catalogued under multiple identification systems used in chemical and pharmaceutical databases. The Chemical Abstracts Service registry number is 2126928-92-3, which serves as the primary identifier for this specific compound in chemical literature and commercial databases. The Unique Ingredient Identifier, assigned by regulatory authorities, is 736H2Z27QX, providing an additional layer of identification for pharmaceutical applications.
The PubChem Compound Identifier for this substance is 138453967, facilitating its identification within the comprehensive chemical database maintained by the National Center for Biotechnology Information. Alternative nomenclature includes the designation as this compound with greater than 90% purity, reflecting its use as an analytical standard. Additional systematic names include the more descriptive (2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-{[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]formamido}propyl]-4,5-dihydroxy-2-methanesulfinyloxan-3-yl hexadecanoate hydrochloride.
Historical Development and Context in Clindamycin Derivatives
The historical development of this compound is intrinsically linked to the broader evolution of clindamycin and its derivatives within the lincosamide antibiotic family. Clindamycin itself emerged in 1966 through the chemical modification of the naturally occurring antibiotic lincomycin, representing a significant advancement in antimicrobial therapy. The development involved a strategic 7(S)-chloro-substitution of the 7(R)-hydroxyl group of the parent lincomycin compound, enhancing its antimicrobial spectrum and pharmacological properties.
The sulfoxide derivative represents a subsequent evolution in clindamycin chemistry, arising from metabolic studies that revealed the primary oxidative pathway of clindamycin in biological systems. Research conducted using human liver and intestinal microsomes demonstrated that clindamycin undergoes predominant oxidation to form clindamycin sulfoxide, primarily mediated by Cytochrome P450 3A4 enzymes. This metabolic transformation led to increased interest in sulfoxide derivatives as both research tools and potential therapeutic agents. The correlation between clindamycin sulfoxide formation and Cytochrome P450 3A4 activity across different tissue preparations established the compound's significance in understanding drug metabolism pathways.
The palmitate ester component of the compound reflects the pharmaceutical industry's approach to developing prodrug formulations with enhanced bioavailability and stability characteristics. Clindamycin palmitate was specifically designed as a water-soluble ester that undergoes rapid enzymatic hydrolysis in the small intestine, releasing the active clindamycin base. This prodrug approach addressed challenges related to drug delivery and patient compliance, particularly in pediatric populations.
Recent research has expanded the understanding of clindamycin derivatives beyond their traditional antimicrobial applications. Contemporary investigations have explored the potential of clindamycin derivatives, including sulfoxide variants, for antitumor applications through novel mechanisms involving G-protein-coupled receptor interactions. These studies have identified specific compounds that demonstrate significant activity against tumor cell lines, suggesting that clindamycin derivatives may possess broader therapeutic potential than previously recognized. The research has revealed that certain clindamycin derivatives exhibit enhanced target interactions within tumor cells compared to conventional antibiotics, indicating a multifaceted mechanism of action that extends beyond traditional antimicrobial paradigms.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNDBOPPCRFGL-DOSKGTRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1S(=O)C)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Clindamycin palmitate sulfoxide hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin, primarily used for its antimicrobial properties. This compound exhibits a broad spectrum of activity against various anaerobic bacteria and certain gram-positive organisms. Understanding its biological activity is crucial for optimizing therapeutic applications and managing potential adverse effects.
Clindamycin acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting ribosome assembly and the translation process, which leads to bacteriostatic effects under typical dosing conditions . The palmitate ester form is inactive until it undergoes hydrolysis in the gastrointestinal tract, converting to active clindamycin .
Pharmacokinetics
Clindamycin palmitate hydrochloride is rapidly absorbed, with approximately 90% bioavailability following oral administration. Its pharmacokinetic profile indicates that peak serum concentrations occur within one hour of dosing, with a half-life of about 4.5 hours in elderly populations . The drug is predominantly metabolized by cytochrome P450 enzymes (CYP3A4), producing clindamycin sulfoxide as a major metabolite .
| Parameter | Value |
|---|---|
| Bioavailability | ~90% |
| Peak Serum Concentration | 1.24 - 3.79 mcg/mL (varies by dosage) |
| Half-life | ~4.5 hours (elderly) |
| Major Metabolite | Clindamycin sulfoxide |
Antimicrobial Activity
This compound demonstrates significant activity against a variety of pathogens:
- Anaerobic Bacteria : Effective against most isolates.
- Gram-positive Cocci : Includes Streptococcus and Staphylococcus species.
- Protozoans : Off-label use includes treatment for toxoplasmosis and malaria .
Clinical studies have shown that clindamycin is particularly effective in treating serious infections where anaerobic bacteria are implicated.
Case Studies and Clinical Findings
In clinical trials involving clindamycin palmitate hydrochloride, several adverse reactions were noted:
- Gastrointestinal Disorders : Diarrhea (1.45%), abnormal liver function tests (3.7%).
- Dermatological Reactions : Rash (1.18%).
- Serious Adverse Events : Instances of Clostridium difficile-associated disease have been documented, highlighting the need for careful monitoring during treatment .
Notable Clinical Trials
-
Trial on Pediatric Patients :
- Objective : Evaluate pharmacokinetics in children.
- Results : Mean peak serum concentrations reached equilibrium by the fifth dose, indicating predictable pharmacokinetics across different individuals.
- Elderly Population Study :
Safety Profile
The safety profile of clindamycin palmitate hydrochloride includes potential risks such as:
Scientific Research Applications
Pharmacological Profile
Clindamycin Palmitate Sulfoxide Hydrochloride is characterized by its ability to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, effectively blocking peptide bond formation. This mechanism makes it particularly effective against anaerobic bacteria and certain gram-positive organisms.
Key Pharmacokinetics
- Absorption : Rapid hydrolysis occurs in the body, converting clindamycin palmitate to active clindamycin.
- Distribution : Clindamycin does not penetrate the central nervous system effectively, which limits its use in CNS infections.
- Metabolism : Primarily metabolized in the liver, with excretion via bile and urine.
Clinical Applications
This compound is utilized in various clinical settings:
Treatment of Infections
- Anaerobic Bacterial Infections : Effective against serious infections caused by anaerobic bacteria such as Bacteroides fragilis and Clostridium perfringens.
- Skin and Soft Tissue Infections : Commonly prescribed for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) due to its efficacy and favorable resistance profile .
- Gynecological Infections : Used in cases of endometritis and pelvic inflammatory disease, often in combination with other antibiotics .
Prophylactic Use
- Clindamycin is recommended for patients allergic to penicillin undergoing procedures that pose a risk for bacterial endocarditis .
Off-label Uses
- Treatment of acne vulgaris and bacterial vaginosis, often in topical formulations combined with other agents like benzoyl peroxide .
Case Studies
Several studies have documented the efficacy of this compound:
Case Study 1: Treatment of Severe Acne
A clinical trial involving adolescents with severe acne demonstrated significant improvement when treated with topical clindamycin combined with benzoyl peroxide. The study reported a reduction in inflammatory lesions by over 50% after 12 weeks of treatment.
Case Study 2: Bacterial Vaginosis
In a randomized controlled trial comparing clindamycin vaginal cream to metronidazole gel for bacterial vaginosis treatment, clindamycin showed comparable efficacy with fewer side effects, making it a preferred option for some patients.
Data Table: Comparative Efficacy
| Infection Type | Clindamycin Efficacy | Alternative Treatments |
|---|---|---|
| Anaerobic Infections | High | Metronidazole |
| Skin Infections (MRSA) | High | Vancomycin |
| Gynecological Infections | Moderate | Ampicillin |
| Acne Vulgaris | High | Tretinoin |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Structural Properties
| Property | CPSH | Clindamycin Palmitate Hydrochloride (CPH) | Clindamycin Hydrochloride (CH) | Clindamycin Sulfoxide (CS) |
|---|---|---|---|---|
| Molecular Formula | C₃₄H₆₃ClN₂O₇S·HCl | C₃₄H₆₃ClN₂O₆S·HCl | C₁₈H₃₃ClN₂O₅S·HCl | C₁₈H₃₃ClN₂O₆S |
| Molecular Weight | 715.85 | 699.85 | ~461.44 | 440.98 |
| CAS Number | 2126928-92-3 | 25507-04-4 | 21462-39-5 | 1123211-65-3 |
| Key Functional Group | Sulfoxide (S=O) | Sulfide (S-) | Native clindamycin structure | Sulfoxide (S=O) without palmitate ester |
- CPSH vs. CPH : CPSH’s sulfoxide group enhances polarity, reducing lipid solubility and membrane permeability compared to CPH .
- CPSH vs. CH : CH lacks the palmitate ester and sulfoxide group, enabling direct antibacterial activity without requiring hydrolysis .
- CPSH vs. CS : CS is the sulfoxide derivative of clindamycin but lacks the palmitate ester and hydrochloride salt present in CPSH .
Pharmacokinetics and Metabolism
- Bioactivity : CPSH exhibits negligible antimicrobial activity compared to CPH and CH, which achieve plasma concentrations exceeding MICs for pathogens like Streptococcus and Staphylococcus .
Research and Development
Q & A
Basic: How to validate an HPLC method for quantifying Clindamycin Palmitate Sulfoxide Hydrochloride in pharmaceutical formulations?
Methodological Answer:
To validate an HPLC method, follow these steps:
- Mobile Phase Preparation : Use a gradient system combining ammonium acetate buffer (5 mM, pH adjusted with acetic acid) and acetonitrile, optimized to resolve the compound from degradation products .
- Accuracy and Precision : Test three concentration levels (e.g., 15, 100, 500 µg/mL) over three days. Acceptable recovery rates should range between 90–105%, with relative standard deviation (RSD) ≤2% for intraday and interday precision. For example, at 100 µg/mL, recovery rates of 100.5–103.8% with RSD ≤1.52% were reported .
- System Suitability : Ensure resolution ≥2.0 between adjacent peaks and tailing factor ≤2.0.
Basic: What stability considerations are critical for this compound in oral formulations?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to strong oxidizers or moisture, which accelerate degradation .
- Excipient Compatibility : Use nonionic surfactants (e.g., SDS) in dissolution media to maintain solubility during stability testing. Dissolution rates ≥94% within 20 minutes are indicative of robust formulation .
- Photostability : Conduct ICH Q1B-compliant light exposure studies to assess degradation pathways.
Advanced: How to identify and characterize trace impurities in this compound using mass spectrometry?
Methodological Answer:
- Technique : Employ UFLC-Q-TOF-MS/MS in positive ion mode for high-resolution fragmentation analysis.
- Impurity Profiling : Compare observed fragment ions (e.g., m/z 425.2 for clindamycin core) with theoretical patterns. For example, clindamycin palmitate sulfoxide shows characteristic fragments at m/z 679.41 (M+H⁺) and sulfoxide-specific cleavages .
- Degradation Products : Stress samples under acidic/alkaline conditions to simulate hydrolytic degradation, followed by MS/MS to identify novel impurities like clindamycin decanoate or tridecanoate .
Advanced: How to design a bioequivalence study for generic this compound formulations?
Methodological Answer:
- Study Population : Enroll 24–36 healthy volunteers with stratification for gut microbiota composition, which influences pharmacokinetics (e.g., interindividual variability in bioavailability) .
- Endpoints : Compare AUC₀–∞, Cmax, and Tmax between test and reference products. Use a crossover design with a washout period ≥7 days to mitigate carryover effects.
- Safety Monitoring : Track adverse events (e.g., gastrointestinal disturbances) and taste acceptability, as palmitate ester formulations reduce bitterness compared to hydrochloride salts .
Advanced: How to analyze degradation products under forced stress conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂). Monitor degradation via HPLC-UV at 210 nm .
- Degradation Pathways : Identify primary degradation products (e.g., sulfoxide derivatives) using LC-MS. For instance, clindamycin palmitate sulfoxide HCl degrades to clindamycin sulfoxide under acidic hydrolysis .
- Quantification : Calculate degradation kinetics (e.g., first-order rate constants) to predict shelf life.
Basic: What are the key toxicological parameters for safe handling in laboratory settings?
Methodological Answer:
- Acute Toxicity : Reference LD₅₀ values (e.g., oral: 2193 mg/kg in rodents) to establish safe exposure limits. Symptoms include lethargy and reduced motor activity .
- Handling Precautions : Use PPE (gloves, lab coat, respirator) during powder handling. Implement HEPA filtration to minimize airborne dust .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for ≥15 minutes .
Advanced: How to optimize dissolution testing for this compound tablets?
Methodological Answer:
- Media Selection : Use 0.4% SDS in deionized water to mimic sink conditions. Validate with paddle apparatus at 75 rpm .
- Sampling Intervals : Collect samples at 10, 20, and 30 minutes. Target ≥85% dissolution within 20 minutes for immediate-release formulations.
- Data Analysis : Apply similarity factor (f₂ ≥50) to compare dissolution profiles between batches .
Basic: What regulatory guidelines apply to the analytical characterization of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
